molecular formula C23H20BrN5O2S B12032819 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 477330-03-3

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12032819
CAS No.: 477330-03-3
M. Wt: 510.4 g/mol
InChI Key: FDIPETMEULWTGK-UHFFFAOYSA-N
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Description

SALOR-INT L243485-1EA, also known by its CAS number 477330-03-3, is a chemical compound with various applications in scientific research and industry. It is characterized by its unique chemical properties, including its molecular formula and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L243485-1EA typically involves the addition reaction of benzylamine. The specific method includes reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .

Industrial Production Methods

In industrial settings, the production of SALOR-INT L243485-1EA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L243485-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products .

Common Reagents and Conditions

Common reagents used in the reactions involving SALOR-INT L243485-1EA include isopropyl sulfonic acid chloride for addition reactions and various oxidizing and reducing agents for other types of reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of SALOR-INT L243485-1EA depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted benzylamine compounds .

Mechanism of Action

The mechanism of action of SALOR-INT L243485-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. These interactions are crucial for its applications in various fields, including medicine and biology .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to SALOR-INT L243485-1EA include:

Uniqueness

SALOR-INT L243485-1EA stands out due to its specific chemical structure and properties, which make it particularly suitable for certain applications. Its unique reactivity and stability under various conditions differentiate it from other similar compounds .

Biological Activity

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a compound that belongs to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicine and agriculture.

The chemical formula for this compound is C15H14BrN4OSC_{15}H_{14}BrN_{4}OS with a molecular weight of 391.25 g/mol. The structure includes a triazole ring, which is known for its ability to interact with various biological targets.

Property Value
Chemical FormulaC15H14BrN4OS
Molecular Weight391.25 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities, including antimicrobial , antifungal , anticancer , and anti-inflammatory properties. The specific compound under review has shown promising results in various studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.

A study highlighted that triazole compounds exhibited strong activity against Escherichia coli and Staphylococcus aureus, suggesting potential use in treating infections caused by these pathogens .

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds within this class have been shown to inhibit the growth of fungi by targeting specific enzymes involved in cell wall synthesis. For example, related triazole derivatives have been effective against plant pathogens such as Physalospora piricola, indicating their potential utility in agricultural applications .

Anticancer Activity

Triazole derivatives also exhibit anticancer activity. In vitro studies have shown that certain triazoles can induce apoptosis in cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant potency . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Case Studies

  • Antibacterial Study : A series of synthesized triazole derivatives were tested against multiple bacterial strains using the agar disc diffusion method. Results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antibacterial agents .
  • Antifungal Efficacy : In a comparative study of various triazole compounds against fungal pathogens, the compound demonstrated superior antifungal activity at lower concentrations compared to traditional fungicides, suggesting its potential as an effective agricultural fungicide .
  • Anticancer Research : A recent investigation into the anticancer properties of triazole derivatives revealed that modifications in the substituents significantly impacted their cytotoxicity against cancer cells. The specific compound was noted for its ability to inhibit tumor growth in vitro by disrupting cellular metabolic processes .

Properties

CAS No.

477330-03-3

Molecular Formula

C23H20BrN5O2S

Molecular Weight

510.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H20BrN5O2S/c1-2-31-20-8-4-3-7-19(20)26-21(30)15-32-23-28-27-22(16-6-5-13-25-14-16)29(23)18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

FDIPETMEULWTGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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